molecular formula C13H17NO3 B2431864 Methyl 2-methoxy-5-(pyrrolidin-2-yl)benzoate hydrochloride CAS No. 2061979-44-8

Methyl 2-methoxy-5-(pyrrolidin-2-yl)benzoate hydrochloride

Cat. No.: B2431864
CAS No.: 2061979-44-8
M. Wt: 235.283
InChI Key: AXDIHIAKNYUVPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

IUPAC Name

methyl 2-methoxy-5-pyrrolidin-2-ylbenzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3.ClH/c1-16-12-6-5-9(11-4-3-7-14-11)8-10(12)13(15)17-2;/h5-6,8,11,14H,3-4,7H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISYVOPIRHRZEJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CCCN2)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methoxy-5-(pyrrolidin-2-yl)benzoate hydrochloride involves several steps. One common method includes the esterification of 2-methoxy-5-(pyrrolidin-2-yl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to maintain optimal reaction conditions and improve yield. Additionally, purification steps such as recrystallization or chromatography are employed to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methoxy-5-(pyrrolidin-2-yl)benzoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Ammonia, primary amines

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Amides, other derivatives

Scientific Research Applications

Methyl 2-methoxy-5-(pyrrolidin-2-yl)benzoate hydrochloride is a chemical compound with diverse applications in scientific research, particularly in chemistry, biology, and industry. It features a methoxy group and a pyrrolidine moiety, which contribute to its biological activity.

Scientific Research Applications

  • Chemistry: It serves as a building block in the synthesis of complex molecules and is used in studies involving esterification and substitution reactions.
  • Biology: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.
  • Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially relevant compounds.

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions:

  • Oxidation: It can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
  • Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
  • Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of amides or other derivatives.

Common Reagents and Conditions :

  • Oxidation: Potassium permanganate and chromium trioxide.
  • Reduction: Lithium aluminum hydride and sodium borohydride.
  • Substitution: Ammonia and primary amines.

Major Products Formed :

  • Oxidation: Carboxylic acids.
  • Reduction: Alcohols.
  • Substitution: Amides and other derivatives.

The biological activity of this compound has been investigated primarily in the context of its antimicrobial and anticancer properties.

Antimicrobial Activity

Research suggests that compounds containing pyrrolidine rings often exhibit antimicrobial properties. Derivatives similar to methyl 2-methoxy-5-(pyrrolidin-2-yl)benzoate have demonstrated effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).

Table 1: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundMRSA0.06 μg/ml
This compoundVRE1 μg/ml
Related Pyrrolidine DerivativeMultidrug-resistant S. aureusMIC > 64 μg/ml

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-methoxy-5-(pyrrolidin-2-yl)benzoate hydrochloride is unique due to the presence of both the methoxy and pyrrolidine groups, which confer distinct chemical and biological properties.

Biological Activity

Methyl 2-methoxy-5-(pyrrolidin-2-yl)benzoate hydrochloride, also known by its CAS number 2061979-44-8, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

This compound features a methoxy group and a pyrrolidine moiety, which are significant for its biological activity. The synthesis of this compound typically involves the esterification of benzoic acid derivatives with pyrrolidine-containing reagents. Detailed synthetic routes can vary based on the specific chemical modifications desired.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds containing pyrrolidine rings often exhibit notable antimicrobial properties. For instance, derivatives similar to methyl 2-methoxy-5-(pyrrolidin-2-yl)benzoate have shown effectiveness against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) .

Table 1: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundMRSA0.06 μg/ml
This compoundVRE1 μg/ml
Related Pyrrolidine DerivativeMultidrug-resistant S. aureusMIC > 64 μg/ml

This table summarizes findings from various studies, highlighting the compound's potential as an antimicrobial agent.

Anticancer Activity

In vitro studies have assessed the anticancer properties of this compound against several cancer cell lines. Notably, compounds with similar structures have demonstrated cytotoxic effects on A549 lung adenocarcinoma cells, suggesting that modifications in the pyrrolidine structure can enhance anticancer activity .

Table 2: Anticancer Activity Against Cell Lines

CompoundCell LineIC50 (µM)
This compoundA549 (Lung Adenocarcinoma)100
Related CompoundHSAEC1-KT (Non-cancerous cells)>100

These results indicate that while some derivatives exhibit promising anticancer activity, they may also affect non-cancerous cells, necessitating further investigation into their selectivity and safety profiles.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • In Vivo Efficacy Against MRSA : A study demonstrated that this compound significantly reduced bacterial counts in murine models infected with MRSA when administered at appropriate dosages .
  • Antitumor Activity in Animal Models : In another investigation, this compound showed a reduction in tumor size in xenograft models of lung cancer, indicating its potential for further development as an anticancer agent .

Q & A

Q. What synthetic methodologies are commonly employed to prepare Methyl 2-methoxy-5-(pyrrolidin-2-yl)benzoate hydrochloride?

The synthesis typically involves sequential functionalization of the benzoate core. Initial esterification of the benzoic acid precursor (e.g., using methanol and HCl) is followed by introducing the pyrrolidine moiety via nucleophilic substitution or metal-catalyzed coupling. For example, Buchwald-Hartwig amination or Suzuki-Miyaura coupling may be used to install the pyrrolidine group at the 5-position, as seen in analogous pyrrolidine-containing esters .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Key techniques include:

  • 1H/13C NMR spectroscopy to verify the methoxy, benzoate, and pyrrolidine substituents.
  • High-resolution mass spectrometry (HRMS) to confirm molecular weight.
  • HPLC-UV for purity assessment, with methods adapted from impurity profiling of structurally related benzoate esters (e.g., mobile phases using acetonitrile/water with 0.1% trifluoroacetic acid) .

Q. What safety protocols are essential when handling this hydrochloride salt?

Refer to Safety Data Sheets (SDS) for analogous compounds:

  • Use personal protective equipment (PPE), including gloves and goggles.
  • Store in airtight containers under inert gas (e.g., nitrogen) to prevent hygroscopic degradation.
  • Conduct reactions in fume hoods to avoid inhalation of fine particulate matter .

Advanced Research Questions

Q. How can researchers address challenges in stereochemical control during synthesis, particularly for chiral pyrrolidine derivatives?

Enantiomeric purity is critical for bioactive compounds. Strategies include:

  • Chiral resolution : Preparative chiral HPLC with cellulose-based columns, as demonstrated for (R)-configured pyrrolidine benzoates .
  • Asymmetric catalysis : Use of chiral ligands (e.g., BINAP) in palladium-catalyzed aminations to directly generate enantiomerically enriched products .

Q. What methodologies optimize the removal of des-methyl ester impurities during synthesis?

Des-methyl impurities arise from incomplete esterification or hydrolysis. Mitigation strategies:

  • Use excess methylating agents (e.g., methyl iodide) and anhydrous conditions.
  • Incorporate scavengers like molecular sieves or trimethylsilyl chloride to sequester water .
  • Monitor reaction progress via in-situ FTIR or thin-layer chromatography (TLC) .

Q. How can researchers resolve discrepancies in NMR data for pyrrolidine-containing benzoates?

Discrepancies may arise from tautomerism or rotational barriers. Solutions include:

  • Variable-temperature NMR to identify dynamic processes.
  • 2D NMR (e.g., COSY, NOESY) to confirm spatial relationships between protons, particularly in the pyrrolidine ring .

Q. What are effective strategies for scaling up synthesis while maintaining yield and purity?

Scale-up challenges include heat management and by-product accumulation. Recommendations:

  • Microwave-assisted synthesis : Reduces reaction time and improves homogeneity, as shown in pyrrolidine-functionalized heterocycles .
  • Continuous flow chemistry : Enhances control over exothermic reactions and minimizes side products .

Method Development & Data Analysis

Q. How can researchers develop a robust HPLC method to separate this compound from positional isomers (e.g., 4- vs. 5-substituted benzoates)?

Method optimization involves:

  • Column selection: Polar-embedded C18 columns improve resolution of isomers.
  • Mobile phase: Adjust pH (e.g., 2.5–3.5 with phosphate buffer) and organic modifier gradient (acetonitrile/methanol) to exploit differences in hydrophobicity .

Q. What computational tools aid in predicting the physicochemical properties of this compound?

Use software like Schrödinger’s QikProp or ACD/Labs to estimate logP, pKa, and solubility. Molecular dynamics simulations (e.g., AMBER) can model interactions of the pyrrolidine moiety with biological targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.